molecular formula C5H2BrClFNZn B14869741 (5-Chloro-2-fluoropyridin-3-yl)Zinc bromide

(5-Chloro-2-fluoropyridin-3-yl)Zinc bromide

Cat. No.: B14869741
M. Wt: 275.8 g/mol
InChI Key: FRXSGEOUZQAASJ-UHFFFAOYSA-M
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Description

(5-Chloro-2-Fluoropyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chlorine and fluorine atoms on the pyridine ring enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-Fluoropyridin-3-yl)zinc bromide typically involves the halogen-metal exchange reaction. One common method starts with 5-chloro-2-fluoropyridine, which is treated with a suitable zinc reagent, such as zinc bromide, in the presence of a base like lithium chloride in THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and reagent purity, to ensure high yield and product consistency. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-Fluoropyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in cross-coupling reactions like Negishi coupling, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., lithium chloride), and solvents like THF.

    Conditions: Reactions are typically carried out under an inert atmosphere at controlled temperatures, often ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

(5-Chloro-2-Fluoropyridin-3-yl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials through various organic transformations.

    Biology: It can be employed in the modification of biologically active molecules, aiding in the development of new drugs and bioactive compounds.

    Medicine: Its role in the synthesis of medicinal compounds makes it valuable in drug discovery and development.

    Industry: It is used in the production of fine chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (5-Chloro-2-Fluoropyridin-3-yl)zinc bromide involves its role as a nucleophilic reagent in organic synthesis. The zinc atom coordinates with the halogen atoms on the pyridine ring, facilitating the transfer of the organic moiety to the electrophilic partner in cross-coupling reactions. This process is often catalyzed by palladium complexes, which mediate the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-Fluoropyridine: A precursor in the synthesis of (5-Chloro-2-Fluoropyridin-3-yl)zinc bromide.

    2-Chloro-5-Fluoropyrimidine: Another halogenated pyridine derivative with similar reactivity.

    5-Bromo-2-Fluoropyridine: A related compound used in similar cross-coupling reactions.

Uniqueness

The uniqueness of this compound lies in its dual halogen substitution, which enhances its reactivity and selectivity in organic synthesis. The presence of both chlorine and fluorine atoms provides unique electronic and steric properties, making it a versatile reagent in various chemical transformations.

Properties

Molecular Formula

C5H2BrClFNZn

Molecular Weight

275.8 g/mol

IUPAC Name

bromozinc(1+);5-chloro-2-fluoro-3H-pyridin-3-ide

InChI

InChI=1S/C5H2ClFN.BrH.Zn/c6-4-1-2-5(7)8-3-4;;/h1,3H;1H;/q-1;;+2/p-1

InChI Key

FRXSGEOUZQAASJ-UHFFFAOYSA-M

Canonical SMILES

C1=[C-]C(=NC=C1Cl)F.[Zn+]Br

Origin of Product

United States

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